1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)5(12)3-11-1-4(2-11)6(13)14/h4H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHCQFZQZGFLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid (CAS Number: 2098011-66-4) is a synthetic compound notable for its unique trifluoromethyl group and azetidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme interactions and metabolic pathway modulation.
- Molecular Formula : C7H8F3NO3
- Molar Mass : 211.14 g/mol
- Density : 1.488 g/cm³ (predicted)
- Boiling Point : 268.5 °C (predicted)
- pKa : 2.48 (predicted) .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on enzymatic functions and potential therapeutic applications.
Enzyme Interaction
Research indicates that this compound can serve as a building block for the synthesis of more complex molecules and can be utilized in studying enzyme interactions. Its structural features allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity .
Antimicrobial Activity
A study evaluated the antimicrobial properties of various azetidine derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Inhibitory Effects on Cancer Models
In related research, compounds similar to this compound were tested for their ability to inhibit fatty acid synthase (FASN), an enzyme crucial for lipid metabolism in cancer cells. The findings demonstrated that these compounds could reduce cell viability in cancer models by impairing mitochondrial function and increasing reactive oxygen species levels .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid has shown promise as a building block in the synthesis of pharmaceuticals. Its unique structural features allow it to serve as a precursor for various bioactive compounds.
Case Study: Synthesis of Antiviral Agents
Recent studies have explored the compound's utility in synthesizing antiviral agents. Researchers have demonstrated that derivatives of this compound exhibit inhibitory activity against viral replication pathways, suggesting potential therapeutic applications in treating viral infections.
Biochemical Research
The compound's interactions with enzymes and proteins make it a valuable tool in biochemical research. It has been observed to modulate enzyme activity, influencing metabolic pathways.
Table 1: Enzyme Interaction Studies
| Enzyme Type | Interaction Type | Effect on Activity |
|---|---|---|
| Amidases | Inhibition | Decreased hydrolysis rate |
| Kinases | Modulation | Altered phosphorylation levels |
| Proteases | Activation | Enhanced substrate cleavage |
These interactions highlight the compound's potential as a biochemical probe for studying enzyme mechanisms and cellular processes.
Material Science
In material science, this compound can be utilized as a precursor for developing advanced materials with specialized properties.
Application Example: Synthesis of Fluorinated Polymers
The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers synthesized from this compound. This property is particularly advantageous for applications requiring durable materials under harsh conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its trifluoro-2-oxopropyl side chain. Below is a comparative analysis with related azetidine-3-carboxylic acid derivatives:
Key Pharmacological and Physicochemical Differences
- Trifluoro-2-oxopropyl vs.
- Azetidine vs. Piperidine Analogs : The piperidine analog 1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid (CAS 2098011-51-7) has a six-membered ring, which reduces ring strain but may decrease metabolic stability compared to the azetidine core .
- Fluorination Patterns : Fluorinated substituents (e.g., fluoromethyl, difluoro) in analogs like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5) enhance solubility and bioavailability, whereas the trifluoro-2-oxopropyl group may prioritize lipophilicity for membrane permeability .
Q & A
Basic: What experimental methodologies are recommended for synthesizing 1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid with high purity?
Answer:
- Step 1 : Begin with azetidine-3-carboxylic acid (CAS 36476-78-5) as the core scaffold .
- Step 2 : Introduce the trifluoromethyl ketone group via nucleophilic substitution or coupling reactions under anhydrous conditions to minimize hydrolysis .
- Step 3 : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd or Cu-based systems) based on computational reaction path screening to reduce trial-and-error approaches .
- Step 4 : Purify intermediates using column chromatography or preparative HPLC, referencing retention factors from structurally similar azetidine derivatives .
Advanced: How can computational methods resolve contradictions in reaction mechanisms for trifluoromethyl-group incorporation?
Answer:
- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and identify competing pathways (e.g., SN2 vs. radical mechanisms) .
- Data Integration : Cross-validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic evidence (e.g., NMR to track fluorine bonding environments) .
- Case Study : If unexpected byproducts arise, compare computed activation energies for alternative pathways with observed product ratios to pinpoint dominant mechanisms .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : and NMR to confirm azetidine ring integrity; NMR to verify trifluoromethyl group retention .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHFNO) and detect fragmentation patterns indicative of labile bonds .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, if crystalline derivatives can be obtained .
Advanced: How to design assays for evaluating biological activity, given potential off-target effects from the trifluoromethyl group?
Answer:
- Target Selection : Prioritize enzymes with known sensitivity to trifluoromethyl motifs (e.g., serine hydrolases or kinases) .
- Control Experiments : Use isotopologues (e.g., /-labeled analogs) to distinguish specific binding from non-specific interactions .
- Data Interpretation : Apply statistical clustering (e.g., PCA) to separate trifluoromethyl-specific effects from azetidine-related background noise .
Basic: What safety protocols are essential when handling this compound in aqueous environments?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as azetidine derivatives can irritate mucous membranes .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers for incineration .
- First Aid : For inhalation exposure, administer oxygen and seek immediate medical attention .
Advanced: How to address discrepancies in reported reactivity of the trifluoromethyl ketone moiety under varying pH conditions?
Answer:
- Systematic Screening : Perform kinetic studies across a pH range (2–12) to map hydrolysis rates and identify stable regimes .
- Mechanistic Probes : Use isotopic labeling (e.g., -HO) to trace hydrolysis pathways (e.g., nucleophilic vs. acid-catalyzed cleavage) .
- Computational Validation : Compare experimental rate constants with DFT-derived activation energies for proposed mechanisms .
Basic: What chromatographic methods are optimal for isolating this compound from reaction mixtures?
Answer:
- Reverse-Phase HPLC : Use C18 columns with mobile phases of acetonitrile/water (0.1% TFA) for high-resolution separation .
- TLC Monitoring : Employ silica plates with UV-active indicators; visualize using ninhydrin for azetidine detection .
Advanced: How to design degradation studies to assess environmental persistence?
Answer:
- Photolysis Experiments : Expose the compound to UV light (254 nm) and monitor decomposition via LC-MS; compare with computational predictions of bond dissociation energies .
- Biodegradation Assays : Use soil microcosms or activated sludge systems to quantify half-lives under aerobic/anaerobic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
